molecular formula C8H10FNO B2620413 5-Fluoro-2-methoxy-4-methylaniline CAS No. 1692806-14-6

5-Fluoro-2-methoxy-4-methylaniline

Cat. No.: B2620413
CAS No.: 1692806-14-6
M. Wt: 155.172
InChI Key: RVMPNVUFBLORRJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-4-methylaniline is an organic compound with the molecular formula C8H10FNO. It is a derivative of aniline, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-4-methylaniline typically involves multi-step organic reactions. One common method is the nitration of 4-fluoro-2-methoxyaniline, followed by reduction to yield the desired product . The nitration step introduces a nitro group, which is then reduced to an amine group under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of protective groups during synthesis can also enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various halogenated anilines .

Scientific Research Applications

5-Fluoro-2-methoxy-4-methylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-4-methylaniline involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylaniline
  • 5-Bromo-2-fluoro-4-methylaniline
  • 3-Bromo-5-fluoro-2-methoxy-4-methylaniline

Uniqueness

5-Fluoro-2-methoxy-4-methylaniline is unique due to the specific arrangement of its substituents, which can significantly affect its chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the benzene ring distinguishes it from other similar compounds, potentially leading to different reactivity and applications .

Properties

IUPAC Name

5-fluoro-2-methoxy-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMPNVUFBLORRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692806-14-6
Record name 5-Fluoro-2-methoxy-4-methylaniline
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